molecular formula C9H12ClIN2 B2543925 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine CAS No. 1512400-75-7

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine

Cat. No.: B2543925
CAS No.: 1512400-75-7
M. Wt: 310.56
InChI Key: PIORREUOOMHITJ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H12ClIN2. It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at the 4th and 5th positions, respectively, and a pentan-3-yl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-2-(pentan-3-yl)pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and pyrimidine ring. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine
  • 6-Chloro-7-iodo-7-deazapurine

Uniqueness

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

IUPAC Name

4-chloro-5-iodo-2-pentan-3-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClIN2/c1-3-6(4-2)9-12-5-7(11)8(10)13-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORREUOOMHITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC=C(C(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512400-75-7
Record name 4-chloro-5-iodo-2-(pentan-3-yl)pyrimidine
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